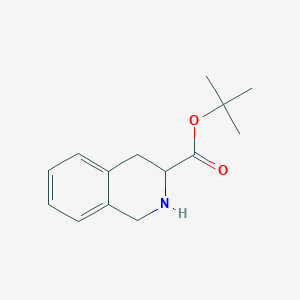

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSUDBIZXKOKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for (S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, a chiral intermediate of significant importance in the pharmaceutical industry, most notably as a key building block for the HIV protease inhibitor, Saquinavir. This document moves beyond a simple recitation of procedural steps to offer a rationale for methodological choices, emphasizing stereochemical control, reaction efficiency, and process safety. We will detail a robust, two-step synthesis commencing with the Pictet-Spengler reaction of L-phenylalanine to form the core tetrahydroisoquinoline ring system, followed by an efficient amidation to yield the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this critical synthesis.

Introduction and Strategic Overview

(S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS 149182-72-9) is a constrained, non-proteinogenic amino acid derivative.[1] Its rigid bicyclic structure makes it an invaluable component in peptidomimetics, where it serves to lock a peptide backbone into a specific, biologically active conformation. Its most prominent application is in the synthesis of Saquinavir, one of the first protease inhibitors approved for the treatment of HIV/AIDS.[2] The precise three-dimensional arrangement of this chiral molecule is paramount to its function as a pharmaceutical intermediate.[1]

The synthetic strategy detailed herein is designed for optimal stereochemical retention, yield, and industrial applicability. The pathway consists of two primary stages:

-

Ring Formation via Pictet-Spengler Reaction: Construction of the (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold from the readily available chiral precursor, L-phenylalanine.

-

Amide Coupling: Formation of the N-tert-butyl amide via an activated N-carboxyanhydride (NCA) intermediate.

This approach is favored for its efficiency and high fidelity in preserving the critical (S)-stereocenter originating from the starting amino acid.

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Stereoselective Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of isoquinoline synthesis, involving the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[3][4]

Mechanistic and Strategic Considerations

The classical Pictet-Spengler reaction using L-phenylalanine and formaldehyde with concentrated hydrochloric acid is known to suffer from a significant drawback: racemization at the newly formed stereocenter.[5] This erosion of optical purity is unacceptable for pharmaceutical synthesis. The racemization occurs because the harsh acidic conditions can promote enolization or other equilibrium processes.

Authoritative Insight: To circumvent this, an improved method utilizing hydrobromic acid (HBr) has been developed.[5] The use of HBr offers two distinct advantages:

-

Suppression of Racemization: The reaction proceeds with significantly higher stereochemical fidelity, yielding the (S)-enantiomer with high optical purity.

-

Enhanced Safety: The reaction between formaldehyde and HCl is known to generate the potent carcinogen bis(chloromethyl)ether. This hazardous byproduct formation is avoided by substituting HCl with HBr.

The reaction proceeds via the initial formation of a Schiff base (iminium ion) between the primary amine of L-phenylalanine and protonated formaldehyde. The electron-rich phenyl ring then acts as an intramolecular nucleophile, attacking the iminium carbon to close the six-membered ring. A final deprotonation step restores aromaticity.

References

- 1. nbinno.com [nbinno.com]

- 2. WO2006134612A1 - A process for the preparation of saquinavir using novel intermediate - Google Patents [patents.google.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) as a Constrained Phenylalanine Analog

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Rationale for Conformational Constraint in Peptide Drug Design

The therapeutic potential of peptides is immense, owing to their high specificity and low toxicity. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, as they must adopt a specific "bioactive" conformation to interact with their biological target.[1] A proven strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone or side chains.[1][2] By reducing the number of accessible conformations, we pre-organize the peptide into a structure that is more favorable for receptor binding, thereby increasing potency, selectivity, and stability.[2][3]

Phenylalanine (Phe), with its aromatic side chain, is a critical residue in many biologically active peptides, often playing a key role in the pharmacophore that interacts with the target receptor.[4] Consequently, developing conformationally restricted analogs of Phe has been a major focus in medicinal chemistry.[4][5] Among the most successful and widely used of these is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly known as Tic.[5][6][7] This unnatural amino acid is a cyclized analog of phenylalanine where the side chain is covalently linked to the backbone amino group, creating a rigid bicyclic system.[2][5] This guide provides a comprehensive overview of the synthesis, conformational properties, and application of Tic as a tool for rational drug design.

Part 1: Synthesis and Stereochemistry of Tic

The most prevalent and efficient method for synthesizing the Tic scaffold is the Pictet-Spengler reaction .[8][9][10] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring system.[11][12] For the synthesis of Tic itself, the readily available amino acid L-phenylalanine serves as the chiral starting material, which condenses with formaldehyde.[8]

The key advantage of the Pictet-Spengler approach is that the stereochemistry at the α-carbon (C3 of the resulting Tic molecule) is retained from the parent amino acid, allowing for the stereospecific synthesis of both (S)-Tic (L-Tic) and (R)-Tic (D-Tic) from L-Phe and D-Phe, respectively.[8]

Experimental Protocol 1: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid via Pictet-Spengler Reaction

This protocol describes a standard laboratory-scale synthesis of L-Tic from L-Phenylalanine.

Materials:

-

L-Phenylalanine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Round-bottom flask, reflux condenser, magnetic stirrer, pH meter, filtration apparatus.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve L-Phenylalanine (1 equivalent) in a mixture of deionized water and concentrated HCl. The acid serves as the catalyst and ensures the amine is protonated.

-

Addition of Formaldehyde: To the stirred solution, add an excess of aqueous formaldehyde (e.g., 3-5 equivalents).

-

Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mechanism involves the formation of a Schiff base (iminium ion) intermediate which then undergoes electrophilic attack on the aromatic ring to close the isoquinoline loop.[9][11]

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess water and HCl.

-

Precipitation: The resulting residue is dissolved in a minimal amount of hot water and the pH is carefully adjusted to the isoelectric point of Tic (approx. pH 5-6) using a NaOH solution. This causes the zwitterionic Tic to precipitate out of the solution.[13]

-

Purification: The crude product is collected by vacuum filtration, washed with cold ethanol to remove impurities, and then dried under vacuum. Recrystallization from a water/ethanol mixture can be performed for further purification.

-

Characterization: The final product should be characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and polarimetry to confirm its structure and enantiomeric purity.

Part 2: The Conformational Landscape of Tic

The power of Tic in peptidomimetics lies in its rigid structure, which severely restricts the conformational freedom of both the peptide backbone and the amino acid side chain.[2][7] In a flexible residue like Phenylalanine, rotation is possible around the N-Cα (phi, φ), Cα-C' (psi, ψ), and Cα-Cβ (chi1, χ₁) bonds. The incorporation of Tic locks these angles into a narrow range of values.

The bicyclic nature of Tic constrains the χ₁ side-chain torsion angle to approximately -60° (gauche(-) conformation) or +60° (gauche(+) conformation), effectively eliminating the trans conformation (~180°) that is accessible to Phe.[2][14] This has profound implications for the spatial orientation of the aromatic ring, which is often a key determinant of receptor binding and selectivity.[2]

Furthermore, the Tic residue strongly promotes the formation of specific secondary structures, most notably the β-turn .[15] A β-turn is a four-residue motif that reverses the direction of the polypeptide chain. By placing D-Tic at the i+2 position of a sequence, a stable type II' β-turn can be induced. This ability to act as a potent turn-mimetic is a cornerstone of its utility in drug design.

| Parameter | Phenylalanine (Phe) | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) | Implication in Design |

| Backbone (φ, ψ) | Wide range of allowed conformations | Highly restricted, favoring specific turn or helical structures | Pre-organization of the peptide backbone for receptor binding. |

| Side Chain (χ₁) | gauche(+), trans, gauche(-) | Restricted primarily to gauche(+) or gauche(-) | Precise positioning of the aromatic pharmacophore.[2] |

| Side Chain (χ₂) | ~ ±90° | Fixed at ~0° or ~180° due to ring structure | Further reduction in side chain flexibility. |

Table 1: Comparison of Conformational Parameters for Phe and Tic.

Part 3: Applications in Drug Discovery & Development

The unique structural properties of Tic have been exploited in a wide range of therapeutic areas. Its ability to mimic the side-chain orientation of Phe while rigidly defining the backbone conformation makes it an invaluable tool for exploring structure-activity relationships (SAR).

Case Study: Opioid Receptor Ligands

A prominent application of Tic is in the development of ligands for G-protein coupled receptors (GPCRs), particularly opioid receptors.[16] The dipeptide pharmacophore Dmt-Tic (2',6'-dimethyl-L-tyrosine and L-Tic) is a classic example. This motif has been shown to be a highly potent and selective antagonist for the delta-opioid receptor (DOR).[16][17][18]

-

Dmt (2',6'-dimethyl-L-tyrosine): Provides the key phenolic "message" group for opioid activity.

-

Tic: Acts as the constrained aromatic "address" component, locking the pharmacophore into a conformation that is highly selective for the DOR.[16]

The incorporation of the Dmt-Tic pharmacophore has led to the development of some of the most selective DOR antagonists known.[17][19] These compounds are critical research tools for elucidating the physiological roles of the DOR and have been investigated as potential treatments for depression, anxiety, and substance abuse.[20]

| Ligand | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| Dmt-Tic-NH₂ | δ-opioid (DOR) | 0.06 - 1.53 | Potent Antagonist (pA₂ ~10-11) |

| Dmt-Tic-NH₂ | μ-opioid (MOR) | 1.37 - 5.72 | Weak Antagonist (pA₂ ~7) |

| Endomorphin-2 | μ-opioid (MOR) | ~1 | Potent Agonist |

| Dmt-Tic-Endomorphin-2 | MOR / DOR | High Affinity | μ Agonist / δ Antagonist |

Table 2: Representative Binding and Functional Data for Tic-Containing Opioid Ligands. Data compiled from multiple sources.[18][19]

The success of the Dmt-Tic motif highlights a key principle of using constrained analogs: the ability to achieve receptor subtype selectivity by enforcing a specific side-chain orientation that is preferred by one receptor over others.[2]

Other Therapeutic Applications

-

ACE Inhibitors: The substitution of proline with Tic in the angiotensin-converting enzyme (ACE) inhibitor enalapril led to the development of quinapril, a more potent and successful drug for treating hypertension.[6][7] This demonstrates that Tic can also serve as a rigid surrogate for proline.

-

Proteasome Inhibitors: Peptides containing C-terminal constrained phenylalanine analogs, including Tic, have been investigated as inhibitors of the proteasome, a key target in cancer therapy.[21]

-

Bcl-2/Mcl-1 Inhibitors: Derivatives of Tic have been developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, showing potential as anticancer agents.[22]

Part 4: Workflow for the Design and Synthesis of Tic-Containing Peptides

The incorporation of Tic into a peptide sequence is now a routine procedure in peptide chemistry, primarily accomplished using Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol 2: Solid-Phase Synthesis of a Tic-Containing Peptide

This protocol outlines the general steps for incorporating an Fmoc-protected Tic residue into a peptide using standard Fmoc/tBu SPPS chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable solid support)

-

Fmoc-protected amino acids (including Fmoc-L-Tic-OH or Fmoc-D-Tic-OH)

-

Coupling reagents: HBTU/HOBt or HATU

-

Base: Diisopropylethylamine (DIPEA)

-

Deprotection reagent: 20% Piperidine in Dimethylformamide (DMF)

-

Solvent: DMF

-

Washing solvent: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Automated or manual peptide synthesizer, HPLC, Mass Spectrometer.

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the N-terminal amino acid of the growing chain) by treating with 20% piperidine in DMF (2 x 10 min).

-

Washing: Thoroughly wash the resin with DMF, DCM, and DMF to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-Tic-OH (3-5 equivalents) by dissolving it in DMF with the coupling reagent (e.g., HBTU, 1 equivalent) and DIPEA (2 equivalents).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The Tic residue can be sterically hindered, so a double coupling or extended reaction time may be necessary to ensure completion. A Kaiser test can be used to check for free amines.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

-

Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC. Further conformational analysis can be performed using NMR or Circular Dichroism.[23][24][25]

Conclusion and Future Perspectives

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is more than just an unnatural amino acid; it is a powerful and validated tool in the arsenal of medicinal chemists.[5] By imposing well-defined conformational constraints on peptides, Tic allows for the rational design of ligands with enhanced potency, improved metabolic stability, and crucially, greater receptor subtype selectivity.[2][3] Its successful application in diverse areas, from opioid receptor modulators to ACE inhibitors, underscores its versatility.[7][16]

Future research will likely focus on developing novel derivatives of the Tic scaffold to explore different regions of conformational space and introduce new functionalities.[5] As our understanding of peptide-protein interactions deepens, the strategic application of constrained analogs like Tic will continue to be a cornerstone of modern drug discovery, paving the way for the next generation of highly targeted and effective peptide-based therapeutics.

References

- Maryanoff, B. E., & Zhang, H. (2001). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Current Medicinal Chemistry, 8(1), 1-21. [URL not available]

- Pharmabase. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmabase. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENDc097o9OzfmRW4nQLXB7j9n0T4_A4fcxF1h_sgAnEsQbN-11kVRoqJn751GZeyA9yoz-4cIBztqOv9NaYGFEhrc-ifwfs9goRG6vXNhZl4fXfzMYIT9Dcb8ZdYWKlCY4qZ4jJlhGwTp1p619vecmP688aAocCHIEE2vfhHlNKeXOnpmHg1MPmzvDZ0jH-oR1uNiiBBuShbRUadQh8fMCjuVrA4Q6xVYDZQ2HkDLHdPJM92Y=]

- IRIS. (n.d.). C-terminal constrained phenylalanine as a pharmacophoric unit in peptide-based proteasome inhibitors. IRIS Institutional Research Information System. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3J8AGJ5903L26FVebw0suAAEGlYMJtGJuKJ7Wmis9qcqlAlfqYNHvKnZKefFxY-1-j-AeSrNVPDzAmLceQQ3SMtNzWiS2MJSg6nO8g3Q7m8SdVGz663a9ndIL_U3uMUG2XqLb]

- Kaur, H., Kumar, V., & Kumar, S. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 12(28), 5093-5113. [https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00547a]

- Van der poorten, O., et al. (2016). Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Journal of Medicinal Chemistry, 59(24), 10855-10870. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00688]

- BenchChem. (n.d.). Application Notes and Protocols: The Role of H-Tic-Oet.HCl in the Synthesis of G-Protein Coupled Receptor (GPCR) Ligands. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw78t6FubGP4t6gOIBBtgjCa8OsoME-N7Sk3vB8cmiiBdPe8rBOEqouKD-pYnYeBtwQanJfyClWk98WNXLeM1vx3G3-hIKDq8dot7dugiZgVkt31r4hOc48D4ClFLSkzWsw7381QZG7nleLSEN9OIY_W9Irvtir65NCr1kf2A1GC7tWgDOlqiLELa2edmTXN3mFIX66XikN8wiTmd7av-gR0uAJ2DIXWrKEH9fFxNqnW2zIikLOtsUtF2xgUTbscppnszXEGXZic6bf3JRxn_3MLHF]

- Zhang, Y., Fang, H., & Xu, W. (2010). Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. Current Protein & Peptide Science, 11(8), 752-758. [https://www.eurekaselect.com/article/34824]

- Google Patents. (n.d.). Synthesis of (3S)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Google Patents. [https://patents.google.

- Zhang, Y., Fang, H., & Xu, W. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. PubMed. [https://pubmed.ncbi.nlm.nih.gov/21235520/]

- Gante, J. (1994). Convenient Synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives as Doubly Constrained Nonproteinogenic Amino Acid Derivatives. The Journal of Organic Chemistry, 59(19), 5685-5692. [https://pubs.acs.org/doi/abs/10.1021/jo00098a032]

- Vasan, B., & Saw, S. K. K. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9328227/]

- Tourwé, D., et al. (1994). Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor. PubMed. [https://pubmed.ncbi.nlm.nih.gov/7528143/]

- Balboni, G., et al. (2008). Opioid Bifunctional Ligands from Morphine and the Opioid Pharmacophore Dmt-Tic. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614911/]

- ProQuest. (n.d.). New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP). ProQuest. [https://www.proquest.com/openview/1b12b2a65d6a8b13970b8a1c3b53f3f2/1?pq-origsite=gscholar&cbl=18750&diss=y]

- Lee, J., et al. (2022). Structural Studies of Expressed tIK, Anti-Inflammatory Peptide. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9820543/]

- Valle, G., et al. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. PubMed. [https://pubmed.ncbi.nlm.nih.gov/1335996/]

- ChemicalBook. (n.d.). D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid synthesis. ChemicalBook. [https://www.chemicalbook.com/synthesis/product_cas_130309-35-2.htm]

- Hruby, V. J. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [https://www.researchgate.net/publication/8336336_Exploring_Ramachandran_and_Chi_Space_Conformationally_Constrained_Amino_Acids_and_Peptides_in_the_Design_of_Bioactive_Polypeptide_Ligands]

- Lazzari, C., et al. (2007). A new opioid designed multiple ligand derived from the μ opioid agonist endomorphin-2 and the δ opioid antagonist pharmacophore Dmt-Tic. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2042965/]

- Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Name-Reaction.com. [https://www.name-reaction.com/pictet-spengler-reaction]

- J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC. [https://www.jk-sci.com/pictet-spengler-reaction_5_241.html]

- Nielsen, D. S., Hoang, H. N., & Lohman, R. J. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4812371/]

- Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction]

- Beard, D. J., et al. (2007). Conformational comparisons of a series of tachykinin peptide analogs. PubMed. [https://pubmed.ncbi.nlm.nih.gov/18067242/]

- Marzola, E., et al. (2007). New Opioid Designed Multiple Ligand from Dmt-Tic and Morphinan Pharmacophores. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2659779/]

- Zhang, Y., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. [https://pubmed.ncbi.nlm.nih.gov/31028992/]

- Chem-Impex. (n.d.). S-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. Chem-Impex. [https://www.chemimpex.com/products/07098]

- Balboni, G., et al. (2008). Potent Dmt-Tic pharmacophoric delta- and mu-opioid receptor antagonists. PubMed. [https://pubmed.ncbi.nlm.nih.gov/18440742/]

- Al-Hiari, Y. M., & Al-Qawasmeh, R. A. (2020). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 25(4), 943. [https://www.mdpi.com/1420-3049/25/4/943]

- St. Jude Children's Research Hospital. (2025). Structural findings reveal how distinct GPCR ligands create different levels of activation. St. Jude Children's Research Hospital. [https://www.stjude.

- ACS Medicinal Chemistry Letters. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Publications. [https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00088]

- Kumar, A., et al. (2021). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8571249/]

- Chevalier, A., et al. (2017). Accurate de novo design of hyperstable constrained peptides. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5580231/]

- P3 BioSystems. (n.d.). Unusual Amino Acids - Tetrahydro-isoquinoline-3-carboxylic Acid (Tic). P3 BioSystems. [https://www.p3bio.com/products/amino-acids/unusual-amino-acids/tetrahydro-isoquinoline-3-carboxylic-acid-tic]

- Zernia, S., et al. (2022). Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case. ChemBioChem, 23(11), e202200067. [https://onlinelibrary.wiley.com/doi/10.1002/cbic.202200067]

- Opella, S. J., et al. (2009). A General and Efficient Approach for NMR Studies of Peptide Dynamics in Class I MHC Peptide Binding Grooves. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2773562/]

- Be, J. M., & G, S. H. (1994). Designing amino acids to determine the local conformations of peptides. PubMed. [https://pubmed.ncbi.nlm.nih.gov/8024683/]

- University of Zurich. (n.d.). STRUCTURE DETERMINATION BY NMR. University of Zurich. [https://www.chem.uzh.ch/dam/jcr:ffffffff-f9a7-c0e2-0000-000045e05417/peptide_nmr.pdf]

- Wu, X., et al. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4279815/]

- Kovach, T. K. (n.d.). Amino acid structure. Khan Academy. [https://www.khanacademy.org/science/biology/macromolecules/proteins-and-amino-acids/v/amino-acid-structure]

- Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. PubMed. [https://pubmed.ncbi.nlm.nih.gov/1518330/]

- ACS Fall 2025. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS. [https://plan.acs.org/fal-2025/abstract/3d07e602-5c24-42f0-9097-90c765f042e3]

- Liu, K., et al. (2018). Visualized and Quantitative Conformational Analysis of Peptidomimetics. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5907998/]

- ResearchGate. (n.d.). NMR studies of peptides derived from the putative binding regions of cartilage proteins: No evidence for binding to hyaluronan. ResearchGate. [https://www.researchgate.net/publication/20565814_NMR_studies_of_peptides_derived_from_the_putative_binding_regions_of_cartilage_proteins_No_evidence_for_binding_to_hyaluronan]

- Sykes, D. A., & Charlton, S. J. (2016). Binding kinetics of ligands acting at GPCRs. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4761658/]

- Barati Farimani, A. (2016). Insights into Opiate Binding and Activation of μ-Opioid Receptors. YouTube. [https://www.youtube.

- Cavasotto, C. N., & Palomba, D. (2015). Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4643118/]

- ResearchGate. (n.d.). Overview of the effect of GPCR ligands on receptor response and structural aspects thereof. ResearchGate. [https://www.researchgate.net/figure/Overview-of-the-effect-of-GPCR-ligands-on-receptor-response-and-structural-aspects_fig2_349372274]

- LibreTexts Chemistry. (2020). 25.2: Structure and Stereochemistry of the Amino Acids. LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/25%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/25.02%3A_Structure_and_Stereochemistry_of_the_Amino_Acids]

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]

- 9. name-reaction.com [name-reaction.com]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Opioid Bifunctional Ligands from Morphine and the Opioid Pharmacophore Dmt-Tic - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A new opioid designed multiple ligand derived from the μ opioid agonist endomorphin-2 and the δ opioid antagonist pharmacophore Dmt-Tic - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Potent Dmt-Tic pharmacophoric delta- and mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemimpex.com [chemimpex.com]

- 21. C-terminal constrained phenylalanine as a pharmacophoric unit in peptide-based proteasome inhibitors [iris.unife.it]

- 22. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structural Studies of Expressed tIK, Anti-Inflammatory Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A General and Efficient Approach for NMR Studies of Peptide Dynamics in Class I MHC Peptide Binding Grooves - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

Chiral separation of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate isomers

An In-Depth Technical Guide to the Chiral Separation of tert-Butyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate Isomers

Part 1: Foundational Principles and Strategic Importance

The Significance of Chiral 1,2,3,4-Tetrahydroisoquinolines in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1][2] This heterocyclic motif is integral to numerous natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[2][3] The conformational rigidity and the presence of a basic nitrogen atom allow THIQ derivatives to effectively interact with various biological targets. Consequently, the development of novel THIQ analogs remains a significant focus in the pursuit of new therapeutic agents.[3]

The Imperative of Chirality in Pharmaceutical Development

A vast number of pharmaceuticals are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers.[4] It is a fundamental principle of pharmacology that these enantiomers can exhibit markedly different physiological effects. One enantiomer may be responsible for the desired therapeutic activity, while the other could be inactive, less active, or even cause detrimental side effects.[5] The tragic case of thalidomide serves as a stark reminder of this principle. Therefore, the ability to separate and analyze enantiomers is not merely a technical exercise but a critical requirement for ensuring the safety and efficacy of chiral drugs.[4][5]

This guide provides a comprehensive technical overview of the methodologies for the chiral separation of a specific and pharmaceutically relevant THIQ derivative: this compound. We will delve into the synthesis of the racemic precursor and explore state-of-the-art chromatographic techniques for both analytical and preparative-scale enantioseparation.

Part 2: Synthesis of the Racemic Starting Material

Synthetic Pathways to the Tetrahydroisoquinoline Core

The construction of the THIQ skeleton is a well-established area of organic synthesis. Among the various methods, the Pictet-Spengler reaction is a classic and widely used approach, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[1] This reaction and its many variants provide a versatile entry point to a diverse range of substituted THIQs.[6] For the synthesis of the title compound, a common route involves the reaction of L-phenylalanine with formaldehyde, followed by esterification.[7]

A Representative Protocol for Racemic this compound

The following protocol describes a plausible synthesis of the racemic compound, which serves as the starting material for chiral separation.

Step 1: Synthesis of Racemic 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

-

To a solution of D,L-phenylalanine (1 equivalent) in water, add a 37% aqueous solution of formaldehyde (1.2 equivalents).

-

Add concentrated hydrochloric acid (2 equivalents) and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

-

Adjust the pH to approximately 5-6 with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Step 2: tert-Butylation of the Carboxylic Acid

-

Suspend the racemic acid (1 equivalent) in tert-butanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux for 24 hours, monitoring the reaction by TLC or HPLC.

-

Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain racemic this compound.

Part 3: High-Performance Analytical Chiral Chromatography

The development of a robust analytical method is the first and most critical step in any chiral separation workflow. It allows for the accurate determination of enantiomeric excess (e.e.) and provides the foundational data for scaling up to a preparative separation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric separations in the pharmaceutical industry. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation.[8]

3.1.1 The Causality Behind Experimental Choices in HPLC

-

Column Selection: Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support (e.g., Chiralpak® AD, Chiralcel® OD), are often the first choice for screening.[9] Their broad applicability stems from a combination of hydrogen bonding, dipole-dipole, and steric interactions that create a chiral environment capable of differentiating between enantiomers.

-

Mobile Phase: A normal-phase mobile system, typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is commonly employed. The alcohol acts as a polar modifier, influencing the retention and selectivity. A small amount of an amine additive, such as diethylamine (DEA), is often necessary to improve peak shape and reduce tailing for basic compounds like THIQs by masking active sites on the silica surface.[9]

3.1.2 Detailed Analytical HPLC Protocol

-

Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Concentration: 1 mg/mL in mobile phase

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption.[10][11] The use of supercritical CO2 as the main mobile phase component results in low viscosity and high diffusivity, allowing for much higher flow rates without a significant loss in efficiency.[12]

3.2.1 The Causality Behind Experimental Choices in SFC

-

Mobile Phase: The mobile phase consists of supercritical CO2 modified with a small amount of an organic solvent (co-solvent), typically an alcohol like methanol or ethanol.[13] The co-solvent is crucial for dissolving the sample and interacting with the stationary phase to achieve separation.

-

Advantages: The primary benefit of SFC is speed; analyses are often 3-5 times faster than with HPLC.[14] Furthermore, it is considered a "greener" technology due to the reduction in organic solvent waste.[11]

3.2.2 Detailed Analytical SFC Protocol

-

Column: Chiralpak® AD-3 (150 x 4.6 mm, 3 µm)

-

Mobile Phase: Supercritical CO2 / Methanol (70:30, v/v)

-

Flow Rate: 3.0 mL/min

-

Outlet Pressure: 150 bar

-

Column Temperature: 40 °C

-

Detection: UV at 254 nm

-

Injection Volume: 5 µL

-

Sample Concentration: 1 mg/mL in methanol

| Parameter | Analytical HPLC | Analytical SFC |

| Column | Chiralpak® AD-H | Chiralpak® AD-3 |

| Mobile Phase | Hexane/IPA/DEA (80:20:0.1) | CO2/Methanol (70:30) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Temperature | 25 °C | 40 °C |

| Hypothetical tR1 (min) | 8.5 | 2.1 |

| Hypothetical tR2 (min) | 10.2 | 2.8 |

| Hypothetical Resolution (Rs) | 2.1 | 1.9 |

| Table 1: Comparison of typical analytical HPLC and SFC methods. |

Part 4: Preparative Chiral Separation for Enantiomer Isolation

Once a successful analytical method is established, the next step is to scale up the process to isolate larger quantities of the individual enantiomers for further studies, such as pharmacological testing.

Simulated Moving Bed (SMB) Chromatography

For large-scale, continuous chiral separations, Simulated Moving Bed (SMB) chromatography is a highly efficient and cost-effective technology.[15] Unlike batch preparative chromatography, SMB is a continuous process that simulates the counter-current movement of the stationary phase relative to the mobile phase.[16] This leads to higher productivity, higher purity, and significantly lower solvent consumption.[17][18]

4.1.1 The SMB Process

The SMB unit consists of a series of columns connected in a loop. The inlet (feed and eluent) and outlet (extract and raffinate) ports are periodically switched in the direction of the mobile phase flow, simulating the movement of the solid phase in the opposite direction. The more strongly retained enantiomer (Extract) moves with the simulated solid phase, while the less retained enantiomer (Raffinate) is carried with the mobile phase.[16] The design of an SMB process is often guided by the "triangle theory," which helps to determine the optimal flow rates in the different zones of the system based on data from analytical experiments.[19]

Caption: Conceptual diagram of a 4-zone Simulated Moving Bed (SMB) system.

Preparative Batch Chromatography Protocol (HPLC/SFC)

For smaller-scale isolation (milligrams to grams), batch preparative chromatography is often sufficient. The analytical method is scaled up by using a larger diameter column and increasing the flow rate proportionally.

-

Column: Chiralpak® AD (250 x 20 mm, 10 µm)

-

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (optimized ratio from analytical)

-

Flow Rate: 20 mL/min

-

Loading: 50-100 mg per injection (determined by a loading study)

-

Detection: UV at 254 nm with a preparative flow cell

-

Fraction Collection: Triggered by UV signal, collecting the two enantiomeric peaks separately.

Caption: Overall workflow for chiral separation of THIQ isomers.

Part 5: Conclusion

The chiral separation of this compound is a critical step in the development of pharmaceuticals based on this important scaffold. This guide has outlined a systematic approach, beginning with the synthesis of the racemate, followed by the development of robust analytical methods using both HPLC and SFC. Polysaccharide-based chiral stationary phases are highly effective for this class of compounds. For preparative-scale isolation, both batch chromatography and the more advanced continuous Simulated Moving Bed (SMB) technique are viable options, with the choice depending on the required scale of production. By carefully selecting and optimizing these powerful chromatographic tools, researchers can efficiently isolate the desired enantiomers in high purity, enabling the advancement of new and safer therapeutic agents.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study [mdpi.com]

- 10. fagg-afmps.be [fagg-afmps.be]

- 11. selvita.com [selvita.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. pharmtech.com [pharmtech.com]

- 14. researchgate.net [researchgate.net]

- 15. Simulated Moving Bed chromatography at CARBOGEN AMCIS AG [carbogen-amcis.com]

- 16. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 17. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmtech.com [pharmtech.com]

- 19. pubs.acs.org [pubs.acs.org]

The Strategic Integration of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its ability to impart conformational rigidity to otherwise flexible molecules.[1] As a constrained analog of phenylalanine, Tic serves as a powerful tool in the design of peptidomimetics and other small molecules targeting a wide array of biological systems.[2] This guide provides a comprehensive overview of the discovery and development of Tic derivatives, detailing synthetic strategies, exploring diverse pharmacological applications, and elucidating the principles of their structure-activity relationships (SAR). We will delve into specific case studies, provide actionable experimental protocols, and offer a forward-looking perspective on the future of this versatile molecular core.

Introduction: The Value of Conformational Constraint

In the intricate dance of molecular recognition between a ligand and its biological target, conformation is paramount. Peptides, while offering high potency and selectivity, often suffer from poor metabolic stability and low oral bioavailability due to their inherent flexibility and susceptibility to proteolysis. The field of peptidomimetics seeks to overcome these limitations by designing molecules that mimic the essential pharmacophoric elements of a peptide in a more drug-like, non-peptidic scaffold.[3][4]

This is where conformationally restricted amino acids, such as Tic, play a pivotal role.[4][5] By incorporating the α-carbon and the phenyl side chain of phenylalanine into a bicyclic ring system, the Tic scaffold dramatically reduces the number of permissible conformations.[2] This pre-organization of the molecule into a bioactive conformation can lead to a significant enhancement in binding affinity and selectivity for its target receptor, as less entropic penalty is paid upon binding.[6] The Tic unit is a cornerstone of this strategy, providing a rigid framework to precisely orient key functional groups in three-dimensional space.[7]

Core Synthetic Strategies: Building the Tic Scaffold

The construction of the Tic backbone is most classically and efficiently achieved through the Pictet-Spengler reaction .[8][9] This powerful transformation involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form the tetrahydroisoquinoline ring.[10][11]

The Asymmetric Pictet-Spengler Reaction

For pharmaceutical applications, stereochemical control is critical. The synthesis of enantiomerically pure (S)- or (R)-Tic is paramount, as biological activity is often confined to a single stereoisomer. The asymmetric Pictet-Spengler reaction, starting from a chiral amino acid like L-phenylalanine or L-tyrosine, provides a direct route to optically active Tic derivatives.[7][12]

The general workflow involves the reaction of the parent amino acid with an aldehyde (commonly formaldehyde or its equivalent) in the presence of a strong acid, which serves as the catalyst for both imine formation and the subsequent ring closure.[10]

Caption: General workflow for the Pictet-Spengler synthesis of Tic derivatives.

Protocol: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

This protocol describes a representative procedure for the synthesis of the parent (S)-Tic scaffold from L-phenylalanine.

Materials:

-

L-Phenylalanine

-

37% Aqueous Formaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Diethyl Ether

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

-

To a solution of L-phenylalanine (1 equivalent) in water, add concentrated HCl (2 equivalents) and 37% aqueous formaldehyde (1.5 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product as the hydrochloride salt.

-

Collect the crude product by vacuum filtration and wash with cold ethanol followed by diethyl ether.

-

Recrystallize the crude product from a water/ethanol mixture to yield pure (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride.[12]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The optical rotation should be measured to confirm the enantiomeric excess.

Pharmacological Applications and Structure-Activity Relationships

The true utility of the Tic scaffold lies in its broad applicability across diverse therapeutic areas. Its rigid structure serves as an excellent starting point for designing potent and selective ligands.

Peptidomimetics and Opioid Receptor Modulation

One of the most successful applications of Tic has been in the development of opioid receptor antagonists. The dipeptide pharmacophore H-Tyr-Tic is a well-established motif for potent and selective delta (δ)-opioid receptor antagonists.[13] In these compounds, the Tic residue mimics the constrained conformation of Phe in the endogenous peptide, leading to high-affinity binding.

The seminal antagonist, TIPP (H-Tyr-Tic-Phe-Phe-OH), demonstrated the power of this approach. Further studies led to the development of dimeric ligands based on the Dmt-Tic (2',6'-dimethyl-L-tyrosyl-Tic) pharmacophore, which exhibit extraordinarily high potency as both delta- and mu (μ)-opioid receptor antagonists.[14]

Structure-Activity Relationship (SAR) Insights:

-

N-terminal Tyr: The phenolic hydroxyl and the amino group of the N-terminal tyrosine (or its analog, Dmt) are crucial for receptor interaction.

-

Tic Conformation: The (S)-configuration of Tic is essential for high antagonist activity.

-

Peptide Bond Conformation: Molecular mechanics studies suggest that the receptor-bound conformation involves all-trans peptide bonds, a state stabilized by the Tic scaffold.[13]

-

Dimerization: Linking two Dmt-Tic pharmacophores can dramatically increase antagonist potency at both μ and δ receptors.[14]

Integrin Receptor Antagonism

Integrins are cell surface receptors involved in cell adhesion and signaling, making them attractive targets for inflammatory diseases and cancer.[15] Tic derivatives have been developed as small-molecule antagonists of integrin receptors, particularly αvβ3 and αvβ5.[16] These antagonists can inhibit processes like bone resorption and angiogenesis, highlighting their potential use in treating osteoporosis and metastatic tumor growth.[16]

The design of these antagonists often involves positioning a basic group (mimicking the Arg side chain of the RGD recognition motif) and a carboxylic acid group onto a rigid scaffold like Tic to achieve high-affinity binding.

Anticancer Activity: Targeting Bcl-2 Family Proteins

Apoptosis, or programmed cell death, is a critical process often evaded by cancer cells. The Bcl-2 family of proteins are key regulators of this process. Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 is a hallmark of many cancers. Recently, a series of Tic derivatives were developed as dual inhibitors of Bcl-2 and Mcl-1.[17]

Starting from a lead compound, researchers performed SAR studies to optimize binding affinity. These studies revealed that specific substitutions on the Tic scaffold could enhance potency and induce apoptosis in cancer cell lines, demonstrating the potential of Tic-based compounds as novel anticancer therapies.[17]

Table 1: SAR Summary of Tic Derivatives as Bcl-2/Mcl-1 Inhibitors

| Compound | R¹ Substitution (at N-2) | R² Substitution (at C-1) | Bcl-2 Kᵢ (µM) | Mcl-1 Kᵢ (µM) |

| Lead 1 | H | H | 5.2 | > 20 |

| 11t | 3,4-dichlorobenzoyl | H | 0.85 | 1.12 |

| 11v | 4-biphenylcarbonyl | H | 0.67 | 0.98 |

| 11x | 2-naphthoyl | H | 0.45 | 0.76 |

Data synthesized from Bioorganic & Medicinal Chemistry, 2019.[17]

The data clearly indicates that introducing bulky, lipophilic aromatic groups at the N-2 position via an amide linkage significantly enhances binding affinity for both Bcl-2 and Mcl-1 proteins. This is a classic example of how the Tic core can be decorated to probe the binding pocket of a target and optimize interactions.[18][19]

Caption: Logical relationship in the Structure-Activity-Relationship of Tic derivatives.

Future Directions and Outlook

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold continues to be a fertile ground for drug discovery. Its inherent rigidity and synthetic tractability make it an ideal starting point for exploring new chemical space against a variety of targets.

Future research will likely focus on:

-

Novel Synthetic Methodologies: Developing new ways to synthesize highly substituted and complex Tic derivatives to access novel pharmacophores.[20]

-

Expanded Target Classes: Applying the Tic scaffold to new and challenging biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

-

Constrained Peptides and Macrocycles: Incorporating Tic into larger macrocyclic structures to create highly potent and cell-permeable peptide therapeutics.[21][22]

-

Fragment-Based Drug Design: Using the Tic core as a central fragment to build upon, guided by computational and structural biology insights.

The journey of Tic derivatives from a simple constrained amino acid to a key component in advanced therapeutic candidates is a testament to the power of rational, structure-based drug design. As our understanding of disease biology deepens, the strategic application of scaffolds like Tic will undoubtedly continue to yield innovative medicines for the future.

References

-

Title: Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Source: MDPI. URL: [Link]

-

Title: Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

-

Title: The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Source: APIChem. URL: [Link]

-

Title: Convenient Synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives as Doubly Constrained Nonproteinogenic Amino Acid Derivatives. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

-

Title: Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics. Source: UA Campus Repository. URL: [Link]

-

Title: Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Source: ResearchGate. URL: [Link]

-

Title: Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Source: PubMed. URL: [Link]

-

Title: Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Source: ResearchGate. URL: [Link]

-

Title: Constrained Peptides in Drug Discovery and Development. Source: SciSpace. URL: [Link]

-

Title: Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. Source: ResearchGate. URL: [Link]

-

Title: Pictet-Spengler reaction. Source: Name-Reaction.com. URL: [Link]

-

Title: Pictet-Spengler Reaction. Source: J&K Scientific LLC. URL: [Link]

-

Title: Pictet–Spengler reaction. Source: Wikipedia. URL: [Link]

-

Title: Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Source: PubMed. URL: [Link]

-

Title: Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Source: MDPI. URL: [Link]

-

Title: Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Source: Semantic Scholar. URL: [Link]

-

Title: Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Source: MDPI. URL: [Link]

-

Title: Classification Framework and Structure-Activity-Relationship (SAR) of Tetracycline-Structure-Based Drugs. Source: arXiv. URL: [Link]

-

Title: Structure-Activity Relationships of Tiazofurin Analogs: Synthesis and Computational Studies of 4′-Thio Derivatives of Thiophenfurin and Furanfurin. Source: ResearchGate. URL: [Link]

- Title: Integrin receptor antagonists.

-

Title: Integrin antagonists as therapeutics for inflammatory diseases. Source: PubMed. URL: [Link]

-

Title: Synthesis and structure-activity relationship studies of theophylline analogs on population responses in the rat hippocampus in vitro. Source: ResearchGate. URL: [Link]

-

Title: Structure Activity Relationships. Source: Drug Design Org. URL: [Link]

-

Title: Structure-Activity Relationships of Synthetic Cathinones. Source: PubMed Central. URL: [Link]

-

Title: The receptor-bound conformation of H-Tyr-Tic-(Phe-Phe)-OH-related delta-opioid antagonists contains all trans peptide bonds. Source: PubMed. URL: [Link]

-

Title: Potent Dmt-Tic pharmacophoric delta- and mu-opioid receptor antagonists. Source: PubMed. URL: [Link]

-

Title: Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications. Source: PubMed Central. URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics [arizona.aws.openrepository.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]

- 8. name-reaction.com [name-reaction.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The receptor-bound conformation of H-Tyr-Tic-(Phe-Phe)-OH-related delta-opioid antagonists contains all trans peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potent Dmt-Tic pharmacophoric delta- and mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Integrin antagonists as therapeutics for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US6358970B1 - Integrin receptor antagonists - Google Patents [patents.google.com]

- 17. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 19. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

Physical and chemical properties of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Privileged Scaffold in Medicinal Chemistry

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained analog of the amino acid phenylalanine, stands as a cornerstone scaffold in modern drug discovery and medicinal chemistry.[1] Its rigid bicyclic structure offers a unique topographical presentation of key pharmacophoric features, making it an invaluable building block for creating novel therapeutics with enhanced potency, selectivity, and metabolic stability.[2][3] The tetrahydroisoquinoline motif is prevalent in numerous natural products and has been identified as a "privileged structure," capable of interacting with a diverse range of biological targets.[2][4]

This guide provides a comprehensive overview of the physical and chemical properties of Tic, its synthesis, and its critical role as a pharmaceutical intermediate. We will delve into the causality behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile molecule in their R&D programs. From its application in peptide-based drugs to its role in synthesizing treatments for cardiovascular and neurological disorders, Tic continues to be a molecule of significant interest.[2][5]

Part 1: Core Physicochemical and Structural Properties

The unique three-dimensional structure of Tic is fundamental to its function. The fusion of a benzene ring to a piperidine ring creates a rigid framework that locks the side chain, mimicking a specific conformation of phenylalanine.[1][3] This conformational restriction is a key strategy in rational drug design to improve binding affinity to biological targets.

Key Physicochemical Data

The essential properties of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are summarized below. These values are critical for designing experimental conditions, from synthesis and purification to formulation and biological assays.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [6][7] |

| Molecular Weight | 177.20 g/mol | [6][8] |

| Appearance | White to off-white solid | [9][10] |

| Chirality | Exists as (S) and (R) enantiomers due to the chiral center at C3. | [3][7] |

| Solubility | Soluble in polar solvents. Solubility is pH-dependent. | [3] |

| Storage | Keep in a dark place, sealed in a dry, inert atmosphere at room temperature. | [8][11] |

Stereochemistry: The Importance of Chirality

Tic possesses a chiral center at the C-3 position of the tetrahydroisoquinoline ring system. The resulting enantiomers, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Tic) and (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic), can exhibit profoundly different pharmacological activities.[3] This stereochemical dependence is a cornerstone of pharmacology, as biological macromolecules like enzymes and receptors are themselves chiral. Consequently, the ability to synthesize and separate optically pure enantiomers is crucial for drug development.[12]

Part 2: Synthesis and Chemical Reactivity

The chemical behavior of Tic is dictated by its two primary functional groups: a secondary amine and a carboxylic acid. This bifunctional nature allows for a wide range of chemical modifications, making it a versatile building block for combinatorial chemistry and lead optimization.

The Pictet-Spengler Reaction: The Principal Synthetic Route

The most common and historically significant method for synthesizing the Tic scaffold is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine (in this case, phenylalanine) with an aldehyde (typically formaldehyde) under acidic conditions, followed by intramolecular cyclization.

Caption: Standard analytical workflow for Tic characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. [13][14]A key feature observed in N-acyl derivatives of Tic is the presence of rotamers (rotational isomers) due to the hindered rotation around the newly formed amide bond. This results in the appearance of multiple sets of signals in the NMR spectrum, which can complicate analysis but also provides valuable conformational information. [15][16][17]* Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing definitive evidence of its elemental composition, especially with high-resolution mass spectrometry (HRMS).

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of a sample. [5]For chiral Tic, specialized chiral HPLC columns are required to separate and quantify the individual (R) and (S) enantiomers.

Part 4: Applications in Drug Discovery and Development

The true value of Tic lies in its application as a versatile building block for creating drugs targeting a wide array of diseases. [2][18]

Role as a Constrained Phenylalanine Mimetic

In peptide and peptidomimetic design, incorporating Tic serves to lock the torsional angles of the peptide backbone. This pre-organization into a specific conformation, such as a β-turn or helical structure, can lead to a significant increase in binding affinity and selectivity for the target receptor or enzyme, as the entropic penalty for binding is reduced. [3]

Therapeutic Areas of Impact

-

Cardiovascular Disease: Tic is a critical intermediate in the synthesis of Quinapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. [2]2. Oncology: Derivatives of Tic have been developed as potent inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1. [19]By blocking these proteins, the compounds can induce apoptosis (programmed cell death) in cancer cells, highlighting their potential as anti-tumor agents. [19]Peptides incorporating Tic have also shown cytotoxic effects against breast cancer cell lines. [20]3. Neurological Disorders: The tetrahydroisoquinoline core is a well-known scaffold in neuroscience research. Tic and its derivatives are explored for their potential in treating neurological conditions, leveraging their structural similarity to endogenous neurochemicals. [3][5][10]

Logical Flow from Tic to Therapeutic Candidate

Caption: From core scaffold to drug candidate.

Part 5: Safety and Handling

According to aggregated GHS information, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. [6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. It should be handled in a well-ventilated area or a fume hood.

Conclusion

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is more than just a chemical intermediate; it is a powerful tool in the arsenal of medicinal chemists. Its unique combination of a rigid scaffold, chirality, and versatile functional groups provides a reliable platform for the design and synthesis of sophisticated and effective therapeutic agents. From its foundational role in ACE inhibitors to its emerging potential in oncology, the continued exploration of Tic and its derivatives promises to unlock new avenues for treating human diseases. This guide has provided the core technical knowledge required to understand and effectively utilize this remarkable molecule in a research and development setting.

References

-

Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. PrepChem.com. Available at: [Link]

-

Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. Available at: [Link]

-

The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Medium. Available at: [Link]

-

New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP). ProQuest. Available at: [Link]

-

Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. ResearchGate. Available at: [Link]

-

Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]

-

Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. MDPI. Available at: [Link]

-

Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. MDPI. Available at: [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Available at: [Link]

Sources

- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carb… [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 2733226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 74163-81-8|(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 103733-65-9 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid(103733-65-9) 1H NMR spectrum [chemicalbook.com]

- 14. L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid(74163-81-8) 1H NMR spectrum [chemicalbook.com]

- 15. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Buy (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 74163-81-8 [smolecule.com]

- 19. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

This guide provides an in-depth analysis of the spectroscopic data for tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a key intermediate in pharmaceutical research and development. As a constrained analog of phenylalanine, this molecule is a valuable building block in the synthesis of various bioactive compounds.[1] A thorough understanding of its spectroscopic signature is paramount for ensuring purity, confirming structural integrity, and optimizing synthetic routes.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the interpretation of the spectra and the rationale behind the analytical techniques employed. While a complete set of experimental data for this specific molecule is not consolidated in publicly available literature, this guide synthesizes data from closely related analogs and theoretical principles to provide a comprehensive analytical framework.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid bicyclic core with a chiral center at the C3 position. The structure combines a substituted benzene ring, a saturated heterocycle, and a bulky tert-butyl ester group. Each of these features gives rise to characteristic signals in various spectroscopic analyses.

The analytical workflow for structural elucidation of this molecule relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Figure 1: A diagram illustrating the workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of the title compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (H5, H6, H7, H8) | 7.0 - 7.3 | Multiplet | 4H | Protons on the benzene ring. |

| CH₂ (C1) | ~4.2 - 4.5 | Multiplet | 2H | Diastereotopic protons adjacent to the nitrogen and aromatic ring. |

| CH (C3) | ~3.6 - 3.8 | Doublet of doublets | 1H | Chiral center proton, coupled to the C4 protons. |

| CH₂ (C4) | ~3.0 - 3.3 | Multiplet | 2H | Diastereotopic protons adjacent to the chiral center. |

| NH (N2) | ~1.8 - 2.5 | Broad singlet | 1H | The chemical shift can vary with concentration and solvent. |

| C(CH₃)₃ | ~1.4 - 1.5 | Singlet | 9H | Characteristic signal for the tert-butyl group. |

Expert Interpretation:

-

The aromatic region is expected to show a complex multiplet due to the four adjacent protons on the benzene ring.

-

The protons on the saturated heterocyclic ring (C1, C3, and C4) are diastereotopic and will exhibit complex splitting patterns. 2D NMR techniques like COSY would be essential to definitively assign these protons.

-

The broad singlet for the N-H proton is characteristic and its chemical shift is highly dependent on the solvent and concentration. Deuterium exchange with D₂O would confirm this assignment.

-

The most upfield and intense signal will be the singlet corresponding to the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | ~172 - 175 | Carbonyl carbon of the ester. |

| Aromatic (C4a, C8a) | ~135 - 140 | Quaternary carbons of the fused benzene ring. |

| Aromatic (C5, C6, C7, C8) | ~125 - 130 | Protonated carbons of the benzene ring. |

| C(CH₃)₃ (Ester) | ~80 - 82 | Quaternary carbon of the tert-butyl group. |

| CH (C3) | ~55 - 58 | Chiral carbon. |

| CH₂ (C1) | ~45 - 48 | Methylene carbon adjacent to nitrogen. |

| CH₂ (C4) | ~30 - 35 | Methylene carbon adjacent to the chiral center. |

| C(CH₃)₃ (Ester) | ~28 - 30 | Methyl carbons of the tert-butyl group. |

Expert Interpretation:

-

The downfield region will be dominated by the ester carbonyl carbon.

-

The aromatic region will show six signals, two for the quaternary carbons and four for the protonated carbons.

-